molecular formula C8H9ClN4 B6221518 1H-1,3-benzodiazole-2-carboximidamide hydrochloride CAS No. 1791430-39-1

1H-1,3-benzodiazole-2-carboximidamide hydrochloride

Cat. No. B6221518
CAS RN: 1791430-39-1
M. Wt: 196.6
InChI Key:
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Description

1H-1,3-benzodiazole-2-carboximidamide hydrochloride, also referred to as 1H-1,3-benzodiazole-2-carboximidamide HCl, is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and ethanol. The compound has a molecular weight of 247.75 g/mol and a melting point of 144-146°C. 1H-1,3-benzodiazole-2-carboximidamide HCl is a derivative of benzodiazepine, a class of drugs that act on the central nervous system to produce a calming effect.

Scientific Research Applications

1H-1,3-benzodiazole-2-carboximidamide HCl has a wide range of applications in scientific research. It is used in biochemistry, drug discovery, and cell biology as a reagent for the detection of various enzymes and proteins. The compound is also used in the synthesis of other compounds and in the study of enzyme-inhibitor interactions. Additionally, it is used in the study of the structure and function of proteins, as well as in the development of new drugs.

Mechanism of Action

1H-1,3-benzodiazole-2-carboximidamide HCl acts as an inhibitor of various enzymes and proteins. The compound binds to the active site of the enzyme or protein and prevents it from performing its normal function. This inhibition can be used to study the structure and function of the enzyme or protein, as well as to develop new drugs.
Biochemical and Physiological Effects
1H-1,3-benzodiazole-2-carboximidamide HCl has a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes and proteins, including cytochrome P450s, phosphodiesterases, and G-protein coupled receptors. Additionally, the compound has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties.

Advantages and Limitations for Lab Experiments

1H-1,3-benzodiazole-2-carboximidamide HCl has several advantages for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, and can be stored for long periods of time without degradation. Additionally, the compound is soluble in water and ethanol, making it easy to work with. The main limitation of the compound is that it is toxic and should be handled with care.

Future Directions

The potential future applications of 1H-1,3-benzodiazole-2-carboximidamide HCl are numerous. The compound could be used to develop new drugs for the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, the compound could be used to study the structure and function of various enzymes and proteins, as well as to develop new methods for drug delivery. Finally, the compound could be used to develop new methods for the detection of various enzymes and proteins.

Synthesis Methods

1H-1,3-benzodiazole-2-carboximidamide HCl can be synthesized from the reaction of benzodiazepine and hydrochloric acid. The reaction involves heating benzodiazepine in an inert atmosphere to a temperature of 150-160°C, followed by the addition of hydrochloric acid. The mixture is then cooled to room temperature and the resulting product is collected by filtration. The product can then be further purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H-1,3-benzodiazole-2-carboximidamide hydrochloride involves the reaction of o-phenylenediamine with formic acid to form 1,3-benzodiazole-2-carboxylic acid. This intermediate is then reacted with ammonium chloride and phosphorus oxychloride to form 1H-1,3-benzodiazole-2-carboximidamide. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.", "Starting Materials": [ "o-phenylenediamine", "formic acid", "ammonium chloride", "phosphorus oxychloride", "hydrochloric acid" ], "Reaction": [ "Step 1: o-phenylenediamine is reacted with formic acid in the presence of a catalyst to form 1,3-benzodiazole-2-carboxylic acid.", "Step 2: 1,3-benzodiazole-2-carboxylic acid is reacted with ammonium chloride and phosphorus oxychloride to form 1H-1,3-benzodiazole-2-carboximidamide.", "Step 3: The product from step 2 is treated with hydrochloric acid to form the hydrochloride salt of 1H-1,3-benzodiazole-2-carboximidamide." ] }

CAS RN

1791430-39-1

Molecular Formula

C8H9ClN4

Molecular Weight

196.6

Purity

95

Origin of Product

United States

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